REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](#N)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4].O>[CH2:21]([C:22]1[NH:3][CH2:2][CH2:1][N:4]=1)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5] |f:2.3.4.5.6|
|
Name
|
316L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)#N
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
while removing ammonia
|
Type
|
CUSTOM
|
Details
|
produced in situ
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pressure within the autoclave at 8-9 kg/cm2G
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was then subjected to vacuum distillation at 0.6 mmHg and at 230°-235° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCC)C=1NCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 267 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |